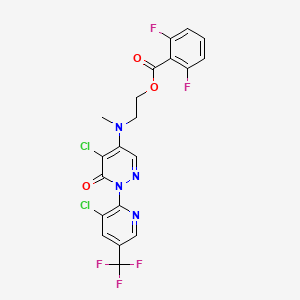![molecular formula C14H10BrClOS B2740977 1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one CAS No. 100874-02-0](/img/structure/B2740977.png)
1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings, connected by a sulfanyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with 4-chlorothiophenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of a thioether intermediate, which is subsequently oxidized to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromophenyl)-3-(4-chlorophenyl)sulfanylethanone
- 1-(4-Bromophenyl)-2-(4-methylphenyl)sulfanylethanone
- 1-(4-Bromophenyl)-2-(4-fluorophenyl)sulfanylethanone
Uniqueness
1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one is unique due to the specific combination of bromine and chlorine atoms on the phenyl rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(4-chlorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClOS/c15-11-3-1-10(2-4-11)14(17)9-18-13-7-5-12(16)6-8-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIRUUDKPGOCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2740895.png)
![1,6,7-trimethyl-3-[(naphthalen-1-yl)methyl]-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2740897.png)

![[1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2740900.png)

![1-methyl-N~4~-(3-methylphenyl)-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2740907.png)

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2740910.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2740911.png)


![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one](/img/new.no-structure.jpg)
![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate](/img/structure/B2740916.png)
